Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-

Catalog No.
S12324832
CAS No.
65487-75-4
M.F
C14H18N2O
M. Wt
230.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5...

CAS Number

65487-75-4

Product Name

Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-

IUPAC Name

1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]ethanone

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

InChI

InChI=1S/C14H18N2O/c1-10(17)11-4-5-14-13(8-11)12(9-15-14)6-7-16(2)3/h4-5,8-9,15H,6-7H2,1-3H3

InChI Key

LMCPLRMTEPSADY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC=C2CCN(C)C

Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- is a complex organic compound characterized by its unique structure, which includes an indole moiety and a dimethylaminoethyl substituent. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders due to the indole's structural similarity to serotonin.

Typical of ketones and amines. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in ethanone can undergo nucleophilic addition with various nucleophiles, leading to alcohols or amines.
  • Oxidation: Oxidative conditions can convert ethanone into corresponding oximes or carboxylic acids.
  • Reduction: Reducing agents can convert the ketone to secondary alcohols or further reduce it to alkanes.
  • Substitution Reactions: The dimethylamino group can participate in electrophilic aromatic substitution, modifying the indole structure.

These reactions underscore the compound's versatility in organic synthesis.

The biological activity of ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- has been a subject of interest due to its structural components. Indole derivatives are known for their wide range of biological activities, including:

  • Antidepressant Effects: Similarity to serotonin suggests potential antidepressant properties.
  • Anticancer Activity: Some studies indicate that indole derivatives can inhibit tumor growth.
  • Antimicrobial Properties: The compound may exhibit activity against various pathogens.

Research into its pharmacological effects continues to expand, particularly in neuropharmacology.

Synthesis of ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- can be achieved through several methods:

  • Condensation Reactions: Combining an appropriate indole derivative with a dimethylaminoalkyl halide under basic conditions can yield the desired compound.
  • Reduction of Indole Ketones: Starting from a suitable indole ketone, reduction using lithium aluminum hydride can introduce the dimethylamino group.
  • One-Pot Synthesis: Recent methodologies have explored one-pot synthesis techniques involving multiple reagents and conditions to streamline production.

These synthetic routes highlight the compound's accessibility for further research and application.

Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- has potential applications in several fields:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new antidepressants or antipsychotic medications.
  • Chemical Research: The compound serves as a building block in organic synthesis for creating more complex molecules.
  • Biochemical Studies: Investigating its interactions with biological systems could provide insights into neurotransmitter functions.

Studies on the interactions of ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- with biological targets are crucial for understanding its mechanism of action. Key areas of focus include:

  • Receptor Binding Assays: Evaluating how well the compound binds to serotonin receptors or other neurotransmitter systems.
  • Enzyme Inhibition Studies: Investigating whether it inhibits enzymes involved in metabolic pathways related to neurotransmitter synthesis or degradation.
  • Cellular Response Assessments: Analyzing how the compound affects cell viability and proliferation in various cell lines.

These studies provide essential data on its pharmacodynamics and potential therapeutic uses.

Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- shares structural similarities with several compounds, each possessing unique properties:

Compound NameStructureUnique Features
EthanolamineSimple amine with hydroxyl groupUsed as a surfactant and in pharmaceuticals
IndoleBasic structure found in many biologically active compoundsPrecursor for numerous natural products
DimethyltryptaminePsychotropic compoundNotable for its hallucinogenic properties

Uniqueness

Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- is unique due to its specific combination of an indole structure and a dimethylamino group, which may enhance its ability to interact with neurotransmitter systems compared to simpler analogs like ethanolamine or indole itself. This structural complexity may contribute to diverse biological activities not observed in structurally simpler compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

230.141913202 g/mol

Monoisotopic Mass

230.141913202 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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